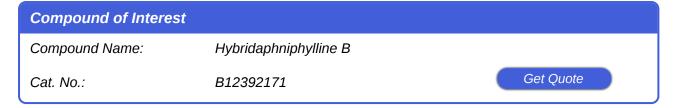


Hybridaphniphylline B: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from the plant species Daphniphyllum longeracemosum, this molecule presents a formidable challenge to synthetic chemists and an object of interest for pharmacologists.[1][2] This technical guide provides an in-depth analysis of the chemical structure, spectroscopic properties, total synthesis, and known biological activities of **Hybridaphniphylline B**, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Properties

Hybridaphniphylline B is characterized by a unique and highly intricate decacyclic core, featuring 11 rings and 19 stereocenters.[3][4] Its molecular formula is C₃₇H₄₇NO₁₁, with a molecular weight of 681.77 g/mol . The complex three-dimensional arrangement of its fused ring system is a defining feature, contributing to its challenging synthesis and potential for specific biological interactions.

The structure of **Hybridaphniphylline B** is a hybrid of a Daphniphyllum alkaloid and an iridoid, suggesting a biosynthetic pathway involving a Diels-Alder cycloaddition.[2] This structural uniqueness makes it a significant target for total synthesis endeavors, which serve to confirm its structure and provide material for further biological evaluation.



Table 1: Physicochemical Properties of Hybridaphniphylline B

Property	Value	Reference
Molecular Formula	C37H47NO11	[3]
Molecular Weight	681.77 g/mol	[3]
CAS Number	1467083-09-5	[3]
Appearance	Powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Spectroscopic Data

The structural elucidation of **Hybridaphniphylline B** was accomplished through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data as reported in the literature. This data is critical for the identification and characterization of the molecule.

Table 2: 1H NMR Spectroscopic Data for Hybridaphniphylline B (600 MHz, CDCl3)

Position	δ (ppm)	Multiplicity	J (Hz)
Data to be populated			
from Supporting			
Information of J. Am.			
Chem. Soc. 2018,			
140, 12, 4227–4231			

Table 3: ¹³C NMR Spectroscopic Data for **Hybridaphniphylline B** (150 MHz, CDCl₃)



Position	δ (ppm)	
Data to be populated from Supporting		
Information of J. Am. Chem. Soc. 2018, 140, 12,		
4227–4231		

Table 4: High-Resolution Mass Spectrometry Data for Hybridaphniphylline B

Ionization Mode	Calculated m/z	Found m/z
ESI+	[M+H]+, [M+Na]+ values to be populated from Supporting Information	values to be populated

Total Synthesis

The first and only total synthesis of **Hybridaphniphylline B** was achieved by the research group of Ang Li in 2018.[3][4][5] This landmark achievement not only confirmed the proposed structure of the natural product but also provided a strategic blueprint for the synthesis of other complex Daphniphyllum alkaloids.

The synthetic strategy hinged on a biomimetic late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate.[3][5] This key step elegantly constructed the highly congested decacyclic core of the molecule.

Experimental Protocols

Key Synthetic Step: Intermolecular Diels-Alder Reaction

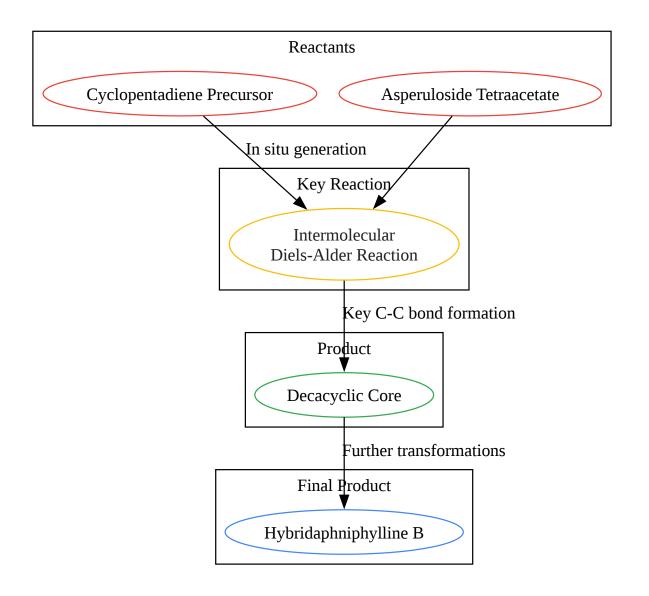
A detailed experimental protocol for the key Diels-Alder reaction, as described by Li and coworkers, is as follows:

To a solution of the cyclopentadiene precursor in a suitable solvent is added a dehydrating agent. The mixture is heated to generate the reactive diene in situ. To this is added the dienophile, asperuloside tetraacetate. The reaction is monitored by thin-layer chromatography until completion. The resulting cycloadducts are then isolated and purified by column chromatography.



For the complete and detailed experimental procedures for all synthetic steps, please refer to the Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231.[3]

Synthetic Pathway Diagramdot



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